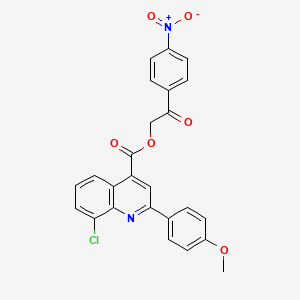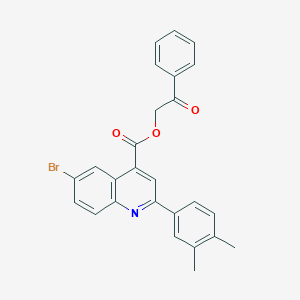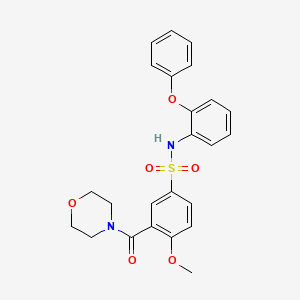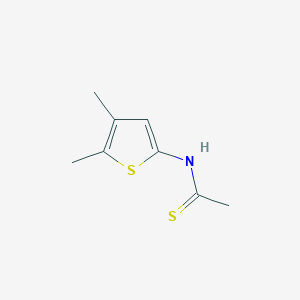
2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One possible route could be:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro and methoxy groups: These substituents can be introduced via electrophilic aromatic substitution reactions.
Formation of the ester linkage: The carboxylic acid group on the quinoline ring can be esterified with 2-(4-nitrophenyl)-2-oxoethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction of nitro group: 2-(4-Aminophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate.
Substitution of chloro group: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific biological pathways.
Biology: As a probe for studying enzyme activities or cellular processes.
Materials Science: As a building block for creating novel materials with unique properties.
Industry: As an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Nitrophenyl)-2-oxoethyl 8-chloroquinoline-4-carboxylate: Lacks the methoxy group.
2-(4-Nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate: Lacks the chloro group.
2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate: Lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both the chloro and methoxy groups in 2-(4-Nitrophenyl)-2-oxoethyl 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate may confer unique chemical and biological properties, such as enhanced binding affinity to certain biological targets or improved solubility and stability.
Eigenschaften
Molekularformel |
C25H17ClN2O6 |
|---|---|
Molekulargewicht |
476.9 g/mol |
IUPAC-Name |
[2-(4-nitrophenyl)-2-oxoethyl] 8-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17ClN2O6/c1-33-18-11-7-15(8-12-18)22-13-20(19-3-2-4-21(26)24(19)27-22)25(30)34-14-23(29)16-5-9-17(10-6-16)28(31)32/h2-13H,14H2,1H3 |
InChI-Schlüssel |
AZFRWUYFCNBBOP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'H-spiro[4-azabicyclo[2.2.2]octane-2,2'-[1,3]thiazolidin]-4'-one](/img/structure/B15151114.png)
![ethyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-N-(pyridin-3-ylcarbonyl)alaninate](/img/structure/B15151117.png)

![N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15151151.png)
![N-(2,3-dimethylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15151153.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B15151160.png)
![4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B15151169.png)
![Dimethyl 1,2,6-trimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15151174.png)
![N-benzyl-8-({6-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]pyridin-2-yl}methyl)-6-[(2-fluoro-4-hydroxyphenyl)methyl]-4,7-dioxo-2-(prop-2-en-1-yl)-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B15151178.png)

![N,N'-biphenyl-4,4'-diylbis[2-(dimethylamino)acetamide] (non-preferred name)](/img/structure/B15151190.png)
![Bis[amino(phenyl)methyl]phosphinic acid](/img/structure/B15151197.png)
![N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B15151202.png)

